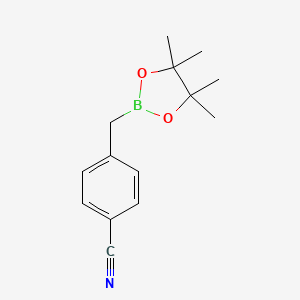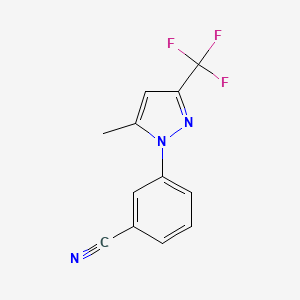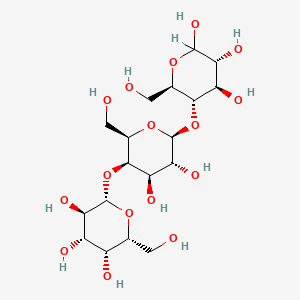
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile involves palladium-catalyzed borylation reactions. A study detailed the synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents like EtOH or DMSO. This method proved particularly effective for aryl bromides with sulfonyl groups .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and its crystal structure was determined by X-ray diffraction. Density functional theory (DFT) calculations were also performed to calculate the molecular structure, which was consistent with the X-ray diffraction results .
Chemical Reactions Analysis
The chemical reactivity of the benzonitrile moiety can be inferred from studies on similar compounds. For example, 4-[(2H-tetrazol-2-yl)methyl]benzonitrile was synthesized by reacting 4-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of KOH, indicating the potential for nucleophilic substitution reactions at the benzonitrile's methyl group . Additionally, the synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile involved protection, tetrazole formation, hydrolysis, chlorination, and amination steps, showcasing the versatility of the benzonitrile group in multi-step synthetic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can be diverse, as seen in the study of new 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles. These compounds exhibited liquid crystalline behavior, with shorter chain lengths showing the nematic phase and longer chains showing the orthorhombic columnar phase. The molecular packing involved nonconventional H-bond interactions. Optical studies indicated that these compounds are blue-emitting materials, and electrochemical studies revealed a band gap of 1.89 eV . Although not directly related to 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile, these findings provide insight into the potential properties of benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Characterization
- The compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were synthesized and characterized using spectroscopic methods (FT-IR, NMR, MS), and their structures were confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations aligned well with empirical data, providing insights into molecular structures and vibrational properties (Wu et al., 2021).
Crystal Structure and DFT Study
- Similar boric acid ester intermediates, featuring benzene rings, were studied for their structural properties. The study included FTIR, NMR, and mass spectrometry for structural confirmation, X-ray diffraction for crystallographic analysis, and DFT calculations to predict molecular structures and physicochemical properties. This comprehensive approach ensures a thorough understanding of the compounds' characteristics (Huang et al., 2021).
Borylation Methods
- A study focused on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, showcasing a method more effective in borylation of arylbromides bearing sulfonyl groups than conventional methods (Takagi & Yamakawa, 2013).
Application in Detection and Imaging
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2). Different probes exhibited varying responses based on their molecular structure, highlighting the importance of molecular design in sensor applications (Lampard et al., 2018).
Deboration Reaction for Hydrogen Peroxide Vapor Detection
- A study introduced functional groups to boron esters to enhance their oxidation by H2O2, resulting in fast deboronation and highly sensitive detection of H2O2 vapor. The work indicates the potential of such systems in detecting peroxide-based explosives (Fu et al., 2016).
Benzoyl Peroxide Detection in Real Samples and Imaging
- A near-infrared fluorescence off-on probe was developed, showcasing high selectivity and sensitivity for benzoyl peroxide detection in real samples and imaging in living cells and zebrafish. This exemplifies the potential of such probes in biological and environmental monitoring (Tian et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNFFDCOHDYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452228 |
Source


|
| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475250-43-2 |
Source


|
| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)






![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)





